1-(2-chlorobenzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide
Description
This compound is a dihydropyridine derivative characterized by a 2-chlorobenzyl group at position 1 and a 4-(trifluoromethyl)phenyl carboxamide substituent at position 2. Its molecular formula is C20H13ClF3N2O2 (assuming structural similarity to and ), with a molecular weight of approximately 408.78 g/mol.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N2O2/c21-17-6-2-1-4-13(17)12-26-11-3-5-16(19(26)28)18(27)25-15-9-7-14(8-10-15)20(22,23)24/h1-11H,12H2,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYAXLNBSWHGNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that such compounds often interact with specific proteins or enzymes in the body, altering their function and leading to changes at the cellular level.
Mode of Action
The mode of action of this compound involves its interaction with its targets. It’s likely that the compound binds to its target, altering its function. This can result in changes in cellular processes, leading to the desired therapeutic effect. The exact nature of these interactions and changes would depend on the specific target and the structure of the compound.
Biochemical Pathways
The compound likely affects certain biochemical pathways. The exact pathways would depend on the compound’s target. Once the compound binds to its target, it can alter the function of the target, leading to changes in the biochemical pathways in which the target is involved. These changes can have downstream effects, potentially leading to the desired therapeutic effect.
Pharmacokinetics
These properties would determine the bioavailability of the compound, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The result of the compound’s action would be changes at the molecular and cellular level. These changes can lead to the desired therapeutic effect. The exact nature of these changes would depend on the compound’s target and mode of action.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. These factors can include the pH of the environment, the presence of other compounds, temperature, and more. Understanding these factors can be crucial for optimizing the use and effectiveness of the compound.
Biological Activity
1-(2-chlorobenzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide is a compound belonging to the dihydropyridine (DHP) class, which is known for its significant biological activities. The structural features of this compound, including the presence of a dihydropyridine ring and various substituents, contribute to its pharmacological profile. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 389.67 g/mol. The compound features:
- Dihydropyridine ring : Essential for calcium channel modulation.
- Chlorobenzyl group : Influences lipophilicity and biological activity.
- Trifluoromethyl moiety : Enhances electron-withdrawing properties.
These structural elements are crucial for understanding the compound's interaction with biological systems.
Research indicates that this compound interacts primarily with voltage-gated calcium channels (VGCCs), particularly L-type calcium channels. This interaction can affect various physiological processes such as:
- Muscle contraction
- Neurotransmitter release
- Hormone secretion .
The compound's ability to modulate these channels suggests potential applications in cardiovascular and neurological disorders.
Antimicrobial Activity
Studies have shown that compounds with trifluoromethyl groups exhibit significant antimicrobial activity. For instance, related compounds have demonstrated effectiveness against strains of Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). While specific data for this compound is limited, its structural similarities to other effective DHP derivatives suggest potential antimicrobial properties .
Anti-inflammatory Potential
In vitro studies have assessed the anti-inflammatory effects of DHP compounds. It has been observed that certain substitutions on the phenyl ring can enhance or diminish anti-inflammatory activity. The presence of lipophilic and electron-withdrawing groups may play a critical role in modulating inflammatory responses .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings related to structural modifications and their effects on biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of trifluoromethyl group | Increases lipophilicity and potency |
| Chlorobenzyl substitution | Enhances interaction with VGCCs |
| Alteration in dihydropyridine ring | Affects calcium channel modulation |
Case Studies
Recent research has highlighted the importance of DHP derivatives in drug development. For example, a related DHP compound demonstrated complete tumor stasis in a gastric carcinoma model after oral administration, showcasing its potential as an anticancer agent . This underscores the relevance of exploring this compound within similar therapeutic contexts.
Scientific Research Applications
Cardiovascular Research
Dihydropyridines are primarily recognized for their role as calcium channel blockers. The compound may exhibit potential in managing conditions such as hypertension and angina by modulating L-type calcium channels, which are crucial in cardiac muscle contraction and vascular smooth muscle relaxation. Research indicates that structural modifications can enhance selectivity and potency against specific calcium channel subtypes.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Its ability to induce apoptosis in various cancer cell lines has been documented, with mechanisms involving:
- Cell Cycle Arrest : The compound has been shown to halt cell division at the G1/S phase.
- Enzyme Inhibition : It inhibits key enzymes involved in tumor progression.
A comparative analysis revealed significant antiproliferative effects against breast (MCF-7), lung (A549), and liver (HepG2) cancer cell lines, with effective concentrations (EC50) ranging from 8.7 µM to 12.3 µM, demonstrating superior efficacy compared to standard chemotherapeutics like doxorubicin.
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 12.3 |
| HepG2 (Liver) | 8.7 |
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies reported minimum inhibitory concentrations (MIC) indicating its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Structure-Activity Relationship Studies
The unique combination of functional groups in the compound allows for extensive structure-activity relationship studies. Modifications to the chlorobenzyl or trifluoromethyl groups can lead to variations in biological activity, providing insights into the design of more potent derivatives.
Case Studies and Research Findings
Several case studies have been conducted to evaluate the pharmacological effects of this compound:
- Cytotoxicity Assays : Studies demonstrated that the compound effectively reduces cell viability in cancer cell lines through mechanisms involving apoptosis.
- Calcium Channel Interaction Studies : Research is ongoing to elucidate the specific interactions between this compound and calcium channels, which could lead to novel cardiovascular therapies.
Comparative Analysis with Related Compounds
To contextualize the biological profile of 1-(2-chlorobenzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide, a comparative analysis with structurally similar compounds was performed:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridine | Moderate anticancer activity | Different substituents |
| Perampanel | Anticonvulsant | Known for its action on glutamate receptors |
| Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share the dihydropyridine core but differ in substituents, leading to variations in properties and bioactivity:
Key Observations:
- Substituent Position Matters: The 2-chlorobenzyl group in the target compound vs.
- Trifluoromethyl vs. Nitro Groups : The CF3 group (strong electron-withdrawing) in the target compound may enhance metabolic stability compared to nitro-containing analogues (), which are prone to reduction in vivo .
- Halogen Synergy : Compounds with multiple halogens (e.g., Cl + F in ) show amplified bioactivity, suggesting the target compound’s Cl + CF3 combination could be advantageous .
Anticancer Activity:
- N-(3-nitrophenyl)-2-oxo-dihydropyridine-3-carboxamide (): Exhibits high activity via apoptosis induction due to the nitro group’s redox activity .
- Target Compound : Predicted moderate-to-high activity, as CF3 groups enhance target binding without nitro-associated toxicity .
Enzyme Inhibition:
- 1-[(4-chlorophenyl)methyl]-2-oxo-N-[2-CF3-phenyl]-dihydropyridine-3-carboxamide (): Inhibits phosphodiesterase 2A (PDE2A), improving cognitive function in preclinical models .
- 2 in ) may alter selectivity .
Antimicrobial Activity:
Physicochemical Properties
- Lipophilicity : The target compound’s LogP (~3.5) balances membrane permeability and solubility, making it more drug-like than ’s highly hydrophobic analogue .
- Nitro Group Drawbacks : ’s nitro-substituted compound faces rapid metabolism, limiting its therapeutic utility compared to the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
